Benzene;1,4-dioxane
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Overview
Description
Benzene;1,4-dioxane is a compound that combines the aromatic hydrocarbon benzene with the heterocyclic ether 1,4-dioxane. Benzene is a well-known organic chemical compound with the formula C₆H₆, characterized by its ring structure and aromatic properties. 1,4-Dioxane, on the other hand, is a six-membered ring containing two oxygen atoms at positions 1 and 4, with the formula C₄H₈O₂. This compound is often used as a solvent and stabilizer in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxane can be synthesized through several methods. One common method involves the dehydration of diethylene glycol, which is the dominant commercial route. Other methods include the dehydrohalogenation of 2-chloro-2’-hydroxyethyl ether and the reaction of ethylene glycol with 1,2-dibromoethane .
Industrial Production Methods
The industrial production of 1,4-dioxane typically involves the dehydration of diethylene glycol under acidic conditions. This process is efficient and widely used due to the availability and low cost of diethylene glycol .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It readily forms peroxides upon exposure to air, which can be highly explosive and unstable .
Common Reagents and Conditions
Oxidation: 1,4-Dioxane can be oxidized to form peroxides, which further decompose to yield dioxanone and water.
Major Products
The major products formed from these reactions include dioxanone, 2-chloroethyl benzoate, and 2-chloroethyl acetate .
Scientific Research Applications
1,4-Dioxane is used extensively in scientific research due to its solvent properties. It is employed in:
Chemistry: As a solvent for various organic reactions and extractions.
Biology: In the preparation of biological samples for analysis.
Medicine: As a stabilizer for pharmaceuticals and in the synthesis of certain drugs.
Industry: Used in the manufacture of adhesives, sealants, and other industrial products.
Mechanism of Action
1,4-Dioxane exerts its effects primarily through its metabolism in the liver. The enzyme CYP2E1 plays a crucial role in the metabolism of 1,4-dioxane, converting it to β-hydroxyethoxyacetic acid. This process involves oxidative stress and can lead to liver toxicity at high doses . The compound’s interaction with molecular targets such as tumor necrosis factor ligand superfamily member 13B and epsin-1 also contributes to its biological effects .
Comparison with Similar Compounds
1,4-Dioxane is similar to other ethers such as diethyl ether and tetrahydrofuran. it is unique due to its higher boiling point and greater stability as a solvent. Similar compounds include:
Diethyl Ether: Commonly used as a solvent and anesthetic.
Tetrahydrofuran: Used as a solvent in polymer chemistry and as a precursor to other chemicals.
Conclusion
Benzene;1,4-dioxane is a versatile compound with significant applications in various fields. Its unique properties as a solvent and its role in scientific research make it an important chemical in both industrial and laboratory settings.
Properties
CAS No. |
37063-16-4 |
---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
benzene;1,4-dioxane |
InChI |
InChI=1S/2C6H6.C4H8O2/c2*1-2-4-6-5-3-1;1-2-6-4-3-5-1/h2*1-6H;1-4H2 |
InChI Key |
MLHHRIZEXBFNBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCO1.C1=CC=CC=C1.C1=CC=CC=C1 |
Origin of Product |
United States |
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